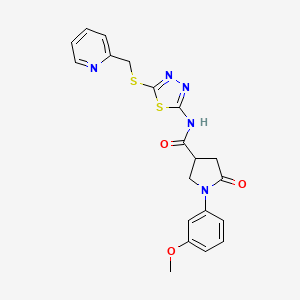

1-(3-甲氧基苯基)-5-氧代-N-(5-((吡啶-2-基甲基)硫代)-1,3,4-噻二唑-2-基)吡咯烷-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O3S2 and its molecular weight is 441.52. The purity is usually 95%.

BenchChem offers high-quality 1-(3-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

MALT-1 的调节

该化合物能够调节 MALT-1 的蛋白水解和/或自蛋白水解活性 . MALT-1 (黏膜相关淋巴组织淋巴瘤易位蛋白-1) 在影响免疫反应中起着至关重要的作用 . 该化合物可能会抑制 MALT-1 的蛋白水解和/或自蛋白水解活性 .

医药应用

该化合物在 MALT-1 调节可能带来益处的疾病或疾病中具有潜在的药物用途 . 这包括受 MALT-1 调节影响的疾病 .

NF-kB 信号通路

MALT-1 是该化合物可以调节的 NFκB 信号通路的关键介质 . 因此,该化合物可能用于与该通路相关的疾病研究或治疗 .

免疫反应调节

鉴于 MALT-1 在免疫反应中的作用,该化合物可能用于调节免疫反应,特别是在调节这些反应可能带来益处的疾病中 .

抑制 NFκB 信号传导的负调节因子

该化合物可以抑制的 MALT-1 蛋白酶会切割并因此使 NFκB 信号传导的负调节因子失活,例如 RelB、A20 或 CYLD . 因此,该化合物可能用于与这些负调节因子相关的疾病研究或治疗 .

增加活化 T 细胞中 mRNA 的稳定性

MALT-1 蛋白酶会切割内切核糖核酸酶 Regnase-1 和 Roquin,并增加活化 T 细胞中 mRNA 的稳定性 . 因此,该化合物可能用于与这些过程相关的疾病研究或治疗 .

生物活性

The compound 1-(3-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic molecule that integrates multiple functional groups, including a pyrrolidine ring and a thiadiazole moiety. This unique structure suggests potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O3, with a molecular weight of approximately 430.51 g/mol. Its structure features a methoxyphenyl group and a pyridinylmethylthio substituent, which are critical for its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. The compound has shown promising results in various cancer models:

- In vitro Cytotoxicity : Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against multiple cancer cell lines, including human colon adenocarcinoma (HCT116), lung cancer (H460), and breast cancer (MCF-7). For instance, certain thiadiazole derivatives have demonstrated IC50 values ranging from 0.28 to 10 μg/mL against these cell lines .

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| HCT116 (Colon) | 3.29 |

| H460 (Lung) | 10 |

| MCF-7 (Breast) | 0.28 |

The proposed mechanism of action for this compound involves the inhibition of key cellular pathways associated with cancer cell proliferation:

- Tubulin Interaction : Studies have suggested that thiadiazole derivatives may interact with tubulin, disrupting microtubule dynamics essential for mitosis .

- Apoptosis Induction : The compound may trigger apoptosis through the activation of caspases, leading to programmed cell death in cancer cells .

Other Pharmacological Effects

Beyond anticancer activity, the compound's structural components suggest potential efficacy against other diseases:

- Antiparasitic Activity : Similar compounds have shown activity against various parasitic infections, indicating that this compound may also possess such properties .

- Antimicrobial Effects : Some studies suggest that thiadiazole derivatives can exhibit antimicrobial activity against a range of pathogens, which could be an area for further exploration with this specific compound .

Case Studies and Research Findings

Recent literature has documented several case studies involving related compounds:

- Thiadiazole Derivatives : A study highlighted a series of thiadiazole derivatives that were synthesized and evaluated for their anticancer properties. The most potent compounds exhibited IC50 values significantly lower than those seen in traditional chemotherapeutics .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiadiazole ring can enhance biological activity. For example, introducing electron-withdrawing groups increased potency against specific cancer cell lines .

属性

IUPAC Name |

1-(3-methoxyphenyl)-5-oxo-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S2/c1-28-16-7-4-6-15(10-16)25-11-13(9-17(25)26)18(27)22-19-23-24-20(30-19)29-12-14-5-2-3-8-21-14/h2-8,10,13H,9,11-12H2,1H3,(H,22,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEWKGMMKQSHNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。